molecular formula C26H27N5O2 B12366706 3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one

3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one

Cat. No.: B12366706
M. Wt: 441.5 g/mol
InChI Key: DLRROFRAOBFFEP-UHFFFAOYSA-N
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Description

3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in the treatment of various diseases due to its unique chemical structure and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the naphthyridine core, followed by the introduction of the hydroxyphenyl and methylpiperazinyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This often includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: It has potential therapeutic applications in the treatment of diseases such as cancer, neurodegenerative disorders, and infectious diseases.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also influence specific signaling pathways, contributing to its therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(3-Hydroxyphenyl)-3-methylpiperazin-1-yl]methyl-2-methylpropyl}-4-phenoxybenzamide
  • 4-(4-methylpiperazin-1-ylmethyl)-N-[4-methyl-3-(4-pyridin-3-yl)pyrimidin-2-yl-amino)phenyl]-benzamide
  • 3-(4-methylpiperazin-1-yl)propan-1-amine

Uniqueness

What sets 3-(3-Hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one apart from similar compounds is its unique combination of functional groups and its specific interactions with biological targets. This uniqueness contributes to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C26H27N5O2

Molecular Weight

441.5 g/mol

IUPAC Name

3-(3-hydroxyphenyl)-1-methyl-7-[3-(4-methylpiperazin-1-yl)anilino]-1,6-naphthyridin-2-one

InChI

InChI=1S/C26H27N5O2/c1-29-9-11-31(12-10-29)21-7-4-6-20(15-21)28-25-16-24-19(17-27-25)14-23(26(33)30(24)2)18-5-3-8-22(32)13-18/h3-8,13-17,32H,9-12H2,1-2H3,(H,27,28)

InChI Key

DLRROFRAOBFFEP-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=CC(=C2)NC3=NC=C4C=C(C(=O)N(C4=C3)C)C5=CC(=CC=C5)O

Origin of Product

United States

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